4-Amino-8-bromoquinoline-3-carbonitrile
Overview
Description
4-Amino-8-bromoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H6BrN3 and a molecular weight of 248.08 g/mol. It is a brominated derivative of quinoline, featuring an amino group at the 4-position and a cyano group at the 3-position. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common method is the reaction of 8-bromoquinoline with ammonia in the presence of a suitable catalyst to introduce the amino group, followed by a cyano group introduction using reagents like cyanogen bromide.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-8-bromoquinoline-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-8-bromoquinoline-3-carbonitrile is widely used in scientific research due to its unique chemical structure and properties. It is employed in the development of new pharmaceuticals, as a building block in organic synthesis, and in the study of biological systems. Its applications extend to various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism by which 4-Amino-8-bromoquinoline-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. The compound can interact with various enzymes and receptors, leading to specific biological responses. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Amino-8-bromoquinoline-3-carbonitrile is similar to other brominated quinoline derivatives, such as 8-bromoquinoline and 4-aminoquinoline. its unique combination of amino and cyano groups sets it apart, providing distinct chemical and biological properties. These differences make it a valuable compound in various research and industrial applications.
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Properties
IUPAC Name |
4-amino-8-bromoquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-8-3-1-2-7-9(13)6(4-12)5-14-10(7)8/h1-3,5H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGQFHGNMHXKJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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